molecular formula C17H15ClN2O B496457 N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-(2-pyridinylmethyl)amine

N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-(2-pyridinylmethyl)amine

Cat. No.: B496457
M. Wt: 298.8g/mol
InChI Key: OQHHMIWFZJWKHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-(2-pyridinylmethyl)amine is a complex organic compound that features a combination of chlorophenyl, furyl, and pyridinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-(2-pyridinylmethyl)amine typically involves multi-step organic reactions. One common approach is the condensation reaction between 3-chlorobenzaldehyde and 2-furylmethylamine, followed by the introduction of the pyridin-2-ylmethyl group. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be considered to enhance efficiency and scalability. Purification steps such as crystallization, distillation, and chromatography are essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-(2-pyridinylmethyl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Halogen substitution reactions can occur, particularly involving the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-(2-pyridinylmethyl)amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-(2-pyridinylmethyl)amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-(2-pyridinylmethyl)amine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H15ClN2O

Molecular Weight

298.8g/mol

IUPAC Name

N-[[5-(3-chlorophenyl)furan-2-yl]methyl]-1-pyridin-2-ylmethanamine

InChI

InChI=1S/C17H15ClN2O/c18-14-5-3-4-13(10-14)17-8-7-16(21-17)12-19-11-15-6-1-2-9-20-15/h1-10,19H,11-12H2

InChI Key

OQHHMIWFZJWKHU-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)CNCC2=CC=C(O2)C3=CC(=CC=C3)Cl

Canonical SMILES

C1=CC=NC(=C1)CNCC2=CC=C(O2)C3=CC(=CC=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.